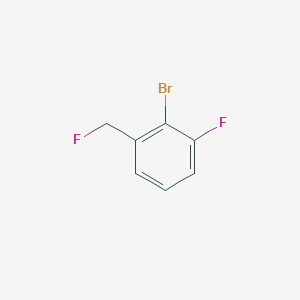

2-Bromo-3-fluorobenzyl fluoride

Description

Significance of Halogenated Benzyl (B1604629) Systems in Advanced Organic Chemistry

Halogenated benzyl systems are a cornerstone of modern organic synthesis. The presence of a halogen atom on the benzene (B151609) ring or the benzylic position dramatically influences the reactivity of the molecule. Aryl halides, where a halogen is directly attached to the aromatic ring, are pivotal in a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) dictates the reactivity of the C-X bond (where X is a halogen), with the bond strength decreasing down the group. wikipedia.org This trend allows for selective reactions at different halogenated sites within the same molecule. Furthermore, the electronic effects of halogens, being electron-withdrawing through induction and electron-donating through resonance, modulate the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. wikipedia.org

Benzyl halides, where the halogen is attached to the carbon adjacent to the aromatic ring, are highly reactive substrates in nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. This reactivity is harnessed in the synthesis of a wide array of functionalized benzyl derivatives.

Contemporary Research Focus Areas for Aryl Halide and Fluorine-Containing Organic Compounds

The study of aryl halides and fluorine-containing organic compounds represents a vibrant and rapidly expanding field in chemical research. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netnih.gov This has led to a surge in the development of new fluorination methodologies. researchgate.netacs.org

Key research areas include:

Novel Fluorination Reagents and Methods: Chemists are continuously exploring new reagents and catalytic systems to introduce fluorine and fluorinated groups into organic molecules with greater efficiency, selectivity, and under milder conditions. wikipedia.orgacs.org This includes the development of both nucleophilic and electrophilic fluorinating agents.

Late-Stage Fluorination: The ability to introduce fluorine into complex molecules at a late stage of a synthetic sequence is highly desirable, as it allows for the rapid generation of diverse fluorinated analogues for biological screening.

Fluorinated Building Blocks: The synthesis of novel, structurally diverse fluorine-containing building blocks is crucial for their incorporation into larger, more complex target molecules. researchgate.net

Applications in Medicinal Chemistry: A significant portion of newly approved drugs contain fluorine. nih.gov Research is focused on understanding how fluorine substitution impacts drug-receptor interactions, metabolic stability, and bioavailability. pressbooks.pub

Materials Science: Fluorinated polymers and materials exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in a range of applications. nih.gov

Agrochemicals: Fluorine-containing compounds are also prevalent in modern agrochemicals, contributing to enhanced efficacy and metabolic stability. nih.gov

The compound 2-Bromo-3-fluorobenzyl fluoride (B91410), with its combination of an aryl bromide, an aryl fluoride, and a benzylic fluoride, is an exemplary substrate for exploration within these contemporary research themes.

Interactive Data Table: Properties of 2-Bromo-3-fluorobenzyl Fluoride and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | Not available | C₇H₅BrF₂ | 207.02 | Not available |

| 2-Bromo-3-fluorobenzotrifluoride (B12569) | 104540-42-3 | C₇H₃BrF₄ | 243.00 | 167-168 |

| 2-Bromo-3-fluorobenzoic acid | 261723-32-4 | C₇H₄BrFO₂ | 219.01 | Not available |

| 2-Bromo-3-fluorobenzaldehyde (B1292724) | 149947-15-9 | C₇H₄BrFO | 203.01 | Not available |

| 2-Bromo-3-fluorobenzyl bromide | 1184918-22-6 | C₇H₅Br₂F | 267.92 | Not available |

Detailed Research Findings

The synthesis of the closely related compound, 2-bromo-3-fluorobenzoic acid, has been described through a multi-step process starting from m-fluorobenzotrifluoride. This process involves nitration, bromination, reduction, deamination, separation to yield 2-bromo-3-fluorobenzotrifluoride, and subsequent hydrolysis. google.com Another synthetic route to 2-bromo-3-fluorobenzoic acid starts from o-bromofluorobenzene. nih.gov

The conversion of a carboxylic acid to a benzyl fluoride is a known transformation, though not always straightforward. Similarly, the synthesis of 2-bromo-3-fluorobenzaldehyde from (3-bromo-2-fluoro-phenyl)methanol has been reported. chemicalbook.com A subsequent conversion of the aldehyde to the benzyl fluoride could be envisioned.

The presence of both a bromine and a fluorine atom on the aromatic ring, as well as a fluorine on the benzylic carbon, makes this compound a versatile substrate for further chemical transformations. The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions. rsc.org The benzylic fluoride can potentially undergo nucleophilic substitution, although the C-F bond is generally strong. rsc.orgresearchgate.net The fluorine on the aromatic ring is typically less reactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1214338-27-8; 2244088-41-1 |

|---|---|

Molecular Formula |

C7H5BrF2 |

Molecular Weight |

207.018 |

IUPAC Name |

2-bromo-1-fluoro-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H5BrF2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 |

InChI Key |

JMPALMLFLBTNLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)Br)CF |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Fluorobenzyl Fluoride and Its Structural Analogues

Synthesis via Fluorobenzotrifluoride Derivatives

Fluorobenzotrifluorides are versatile starting materials in the synthesis of various fluorinated compounds. chemicalbook.comsigmaaldrich.com For instance, m-fluorobenzotrifluoride can be used as a precursor. google.com

A common strategy involves the nitration of a fluorobenzotrifluoride, followed by further functional group transformations. For example, the nitration of m-fluorobenzotrifluoride with a mixture of nitric acid and sulfuric acid yields 5-fluoro-2-nitrobenzotrifluoride. google.com This nitro-substituted intermediate can then undergo reduction to the corresponding amine, 5-fluoro-2-aminobenzotrifluoride, using a catalyst like Raney nickel. google.com This amino group can then be converted to a bromine atom via a Sandmeyer-type reaction, involving diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid and a copper(I) bromide catalyst, to produce 2-bromo-5-fluorobenzotrifluoride. google.com While this specific sequence leads to a different isomer, it illustrates the general synthetic logic.

Multi-Step Synthetic Sequences for 2-Bromo-3-fluorobenzyl Fluoride (B91410) Intermediates

Synthesis via Fluorobenzotrifluoride Derivatives

Reduction and Deamination Transformations

A key strategy for synthesizing specifically substituted aromatic compounds involves the manipulation of amino groups. Multi-step synthetic routes starting from readily available materials can be employed to introduce the desired halogen pattern. One such documented pathway leads to the formation of 2-bromo-3-fluorobenzoic acid, a close structural relative and potential precursor to 2-bromo-3-fluorobenzyl fluoride.

This process begins with m-fluorobenzotrifluoride, which undergoes a sequence of reactions:

Nitration: Introduction of a nitro group onto the aromatic ring.

Bromination: Addition of a bromine atom.

Reduction: The nitro group is reduced to an amino group.

Deamination: The amino group is removed, yielding the desired substitution pattern. google.comwipo.int

The deamination step is typically carried out in hypophosphorous acid. google.comwipo.int Following these transformations, the resulting 2-bromo-3-fluorobenzotrifluoride (B12569) is separated and then hydrolyzed to produce 2-bromo-3-fluorobenzoic acid. google.comwipo.int This entire process is designed to be cost-effective and utilizes mild reaction conditions, making it suitable for larger-scale production. google.comwipo.int

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Nitration | m-fluorobenzotrifluoride, H₂SO₄, HNO₃ | 4-fluoro-2-trifluoromethyl nitrobenzene | google.comwipo.int |

| Bromination | Dibromohydantoin, H₂SO₄ | Mixture of bromo-isomers | google.comwipo.int |

| Reduction | Reduced iron powder, Acetic acid or NH₄Cl | Mixture of amino-isomers | google.comwipo.int |

| Deamination | Hypophosphorous acid | 2-bromo-3-fluorobenzotrifluoride | google.comwipo.int |

| Hydrolysis | H₂SO₄, 150-175°C | 2-bromo-3-fluorobenzoic acid | google.comwipo.int |

Derivatization and Purification Strategies

The isolation and purification of the target compound and its intermediates are critical for achieving high purity. Various standard laboratory techniques are employed. For instance, after the deamination and subsequent steps in the synthesis of 2-bromo-3-fluorobenzoic acid, the intermediate 2-bromo-3-fluorobenzotrifluoride is purified by decompression and fractionation using a rectifying column. google.comwipo.int

For related halogenated benzaldehydes, which are common precursors, purification is often achieved through extraction and chromatography. In the preparation of 2-bromo-4-fluorobenzaldehyde, the crude product is obtained after extraction with toluene (B28343) and washing with saturated sodium bicarbonate and sodium chloride solutions. Final purification is achieved by evaporation under reduced pressure. google.com Similarly, 2-bromo-6-fluorobenzaldehyde (B104081) is purified using silica (B1680970) gel column chromatography. google.com

Derivatization is a technique used not only for synthesis but also for analysis. For example, fluoride ions in biological samples can be derivatized with 2-(bromomethyl)naphthalene (B188764) to facilitate their determination by gas chromatography-mass spectrometry. nih.gov This highlights a method of creating a new functional group from a fluoride, a principle that can be applied in synthetic chemistry for further transformations.

Preparations from Related Benzaldehyde (B42025) and Benzyl (B1604629) Alcohol Systems

A common and direct route to benzyl fluorides is the conversion from their corresponding benzyl alcohols. The synthesis of (3-bromo-2-fluorophenyl)methanol, a structural analogue, can be followed by its oxidation to 3-bromo-2-fluorobenzaldehyde (B121081) using manganese dioxide. chemicalbook.com

The conversion of a benzyl alcohol to a benzyl fluoride can be accomplished using specialized fluorinating agents. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is an effective reagent for converting alcohols to alkyl fluorides. organic-chemistry.org Another method involves the use of DAST (diethylaminosulfur trifluoride) in the presence of a TMS-morpholine, which promotes the SN2 reaction to yield the benzyl fluoride from the benzyl alcohol. nih.gov The synthesis of 3-bromo-4-fluoro-benzyl derivatives has also been achieved by reacting the corresponding benzyl alcohol with benzyl halides. google.com

The reduction of benzaldehydes can also serve as a starting point. For instance, the synthesis of an enantioenriched deuterated benzyl fluoride begins with the reduction of benzaldehyde using a ruthenium catalyst and a deuterium (B1214612) source to form the deuterated benzyl alcohol. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| (3-bromo-2-fluoro-phenyl)methanol | Manganese dioxide | 3-bromo-2-fluoro-benzaldehyde | chemicalbook.com |

| Alcohols | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Alkyl fluorides | organic-chemistry.org |

| Benzyl alcohol | DAST, TMS-morpholine | Benzyl fluoride | nih.gov |

| Benzaldehyde | (S,S)-Ru(DPEN)₂, [²H₂]-formic acid | 7-[²H₁]-(S)-benzyl alcohol | nih.gov |

Catalytic Approaches in the Synthesis of Halogenated Benzyl Fluorides

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The formation of carbon-fluorine bonds, in particular, has benefited from the development of transition metal-catalyzed reactions.

Palladium-Catalyzed Fluorination of Aryl Bromide Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the fluorination of aryl triflates and arylboronic acids is more commonly reported, methods for the direct fluorination of aryl bromides have also been developed. acsgcipr.org These reactions often require specialized ligands to facilitate the challenging C-F reductive elimination step from the palladium center. acsgcipr.org

A significant breakthrough was the development of a palladium-catalyzed method for fluorinating arylboronic acid derivatives, which proceeds via a proposed Pd(III) intermediate. capes.gov.brnih.govharvard.edu This reaction is noted for being operationally simple and scalable. nih.gov Though not a direct fluorination of an aryl bromide, this method is highly relevant as aryl bromides are common precursors to arylboronic acids. The choice of palladium salt can be important, with less coordinating anions generally providing higher yields. nih.govharvard.edu

| Catalyst System | Substrate Type | Key Features | Reference |

| Pd(II) salts with hindered phosphine (B1218219) ligands | Aryl Triflates/Bromides | Enables C-F reductive elimination | acsgcipr.org |

| Pd(II) salts (e.g., with less coordinating anions) | Arylboronic acid derivatives | Operationally simple, proceeds via Pd(III) intermediate | capes.gov.brnih.govharvard.edu |

Other Transition Metal-Mediated Cross-Coupling Reactions

Beyond palladium, other transition metals such as copper, silver, and iron have been utilized in the synthesis of fluorinated aromatic compounds. beilstein-journals.org Copper-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI) offers a method for site-selective transformation of benzylic C-H bonds. organic-chemistry.org Copper(I) fluoride complexes have also been applied to the SN2 fluorination of alkyl bromides. beilstein-journals.org

Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids represents another pathway to introduce fluorine. beilstein-journals.org Furthermore, transition metal-free approaches have been developed, for instance, using silylboronates to mediate the cross-coupling of organic fluorides with amines, demonstrating the ongoing innovation in C-F bond formation. nih.gov These diverse catalytic systems provide a broad toolkit for chemists to synthesize complex fluorinated molecules like this compound and its analogues. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Fluorobenzyl Fluoride

Reactions Involving the Benzylic Fluoride (B91410) Moiety

The benzylic fluoride group is a key site for reactivity, though its transformation is often challenging due to the inherent strength of the carbon-fluorine (C-F) bond.

Investigation of Nucleophilic Substitution Mechanisms (SN1, SN2) at the Benzylic Position

The substitution of the benzylic fluorine atom by a nucleophile can theoretically proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The operative pathway is dictated by a balance of several factors, including the nature of the nucleophile, solvent polarity, and the stability of potential intermediates.

The C-F bond is the strongest single bond to carbon, which generally makes fluoride a poor leaving group and disfavors both SN1 and SN2 reactions. acs.orgillinois.edu Consequently, intermolecular SN2 reactions with alkyl fluorides are often very slow or require harsh conditions. acs.org However, the benzylic position of 2-Bromo-3-fluorobenzyl fluoride is capable of stabilizing a positive charge through resonance with the aromatic ring. This stabilization could lower the activation energy for the formation of a benzylic carbocation, thereby opening up an SN1 pathway. In the absence of strong nucleophiles, primary and secondary benzyl (B1604629) fluorides have been observed to undergo oligomerization, a reaction that likely proceeds through such carbocationic intermediates. nih.gov

Conversely, an SN2 mechanism, characterized by the backside attack of a nucleophile, would lead to an inversion of configuration at the benzylic carbon. Studies on intramolecular defluorinative cyclization reactions have shown that when the nucleophile and the electrophilic carbon are held in close proximity, the SN2 pathway can be significantly accelerated, proceeding with a complete inversion of stereochemistry. acs.org This suggests that while intermolecular SN2 reactions are difficult, intramolecular processes can be highly efficient. acs.org The choice between SN1 and SN2 is therefore a delicate balance; reactions favoring carbocation formation (e.g., with Lewis acids or in polar, non-nucleophilic solvents) would steer towards an SN1 mechanism, while reactions with potent, sterically unhindered nucleophiles might favor an SN2 pathway, despite the high C-F bond strength.

Benzylic C-F Bond Activation and Subsequent Functionalization

Overcoming the stability of the C-F bond is the primary challenge in functionalizing the benzylic position. nih.gov Research has focused on methods that "activate" the bond, making it more susceptible to cleavage. A prominent strategy involves the use of hydrogen-bond donors to polarize the C-F bond, thereby facilitating its departure. This mode of activation has been successfully applied in Friedel-Crafts reactions where benzyl fluorides act as electrophiles for arenes under mild conditions, avoiding the need for strong Lewis acids or transition metals. nih.gov This process is believed to proceed through a carbocation intermediate generated by the hydrogen-bond-assisted cleavage of the C-F bond. nih.govnih.gov

In the context of organometallic chemistry, C-F bond formation via reductive elimination from a metal center is a key step in many catalytic fluorination reactions. However, it is a kinetically challenging process. wikipedia.org Mechanistic studies on well-defined palladium(IV) fluoride complexes have provided significant insights into this transformation. organic-chemistry.org It has been shown that C-F reductive elimination can occur from isolable Pd(IV) fluoride complexes upon heating. organic-chemistry.orgacs.org

The reaction is proposed to proceed through a dissociative mechanism from a cationic Pd(IV) fluoride intermediate. organic-chemistry.org The ancillary ligands play a crucial role; for instance, a pyridyl-sulfonamide ligand was found to support the high-valent palladium center and adopt a specific geometry that induces the reductive elimination. organic-chemistry.org The increased thermal stability of difluoro Pd(IV) complexes compared to their monofluoride counterparts suggests that a five-coordinate Pd(IV) species may form prior to the reductive elimination step. acs.org Achieving selective C–F reductive elimination can be challenging when other nucleophilic anions are present, as they can compete with fluoride in the elimination step due to the highly polarized nature of the Pd(IV)–F bond. researchgate.net

The direct reaction of benzylic fluorides with organozinc reagents presents a complex mechanistic question. While the Negishi coupling is a powerful method for forming C-C bonds, its canonical mechanism involves the oxidative addition of an organohalide to a Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. This pathway is highly effective for aryl bromides, iodides, and triflates but is generally not applied to the activation of strong C-F bonds without a catalyst.

A hypothetical alternative pathway could involve the formation of a carbocation-organozincate ion pair. In this scenario, if the benzylic fluoride were to ionize via an SN1-type mechanism, the resulting benzylic carbocation could be intercepted by a nucleophilic organozincate species (R-ZnX₂⁻). However, there is a lack of direct experimental evidence in the reviewed literature for this specific mechanism operating in the C-F activation of benzylic fluorides. Organozinc reagents are typically used in transition-metal-catalyzed cycles where the halide's reactivity order is I > Br > Cl >> F. The direct, uncatalyzed reaction of an organozinc reagent with a benzylic fluoride to form a C-C bond is not a commonly reported transformation. Therefore, the involvement of a carbocation-organozincate ion pair in the functionalization of this compound remains a speculative pathway, with established transition-metal-catalyzed cross-coupling at the C-Br bond being the far more precedented route for reaction with organozinc reagents.

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring provides a versatile handle for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Exploration of Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira)

The C(sp²)-Br bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a robust method for forming C-C bonds. The reaction of the aryl bromide moiety with various boronic acids or their corresponding trifluoroborate salts would proceed under standard Suzuki conditions. These typically involve a palladium catalyst, such as Pd(dppf)Cl₂, and a base in a suitable solvent mixture. The fluoride ions themselves can play a complex role in Suzuki reactions, sometimes forming trans-[ArPdF(L)₂] complexes that participate in the catalytic cycle.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene (B28343)/H₂O | 60 | up to 90 | |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | N/A |

| NHC/Photoredox | IPr | N/A | Dioxane | Ambient | Moderate to High |

This table presents generalized conditions from literature for aryl bromides and is illustrative for this compound.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance and effectiveness in coupling with aryl bromides. An efficient catalyst system for this transformation often involves a palladium source paired with a bulky, electron-rich phosphine (B1218219) ligand, such as CPhos, which helps to suppress side reactions like β-hydride elimination. The reaction readily couples aryl bromides with a range of alkylzinc halides at ambient temperatures.

Table 2: Representative Conditions for Negishi Coupling of Aryl Bromides

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | CPhos | i-PrZnBr | THF/Toluene | Ambient | >95 | |

| Pd(OAc)₂ | SPhos | sec-AlkylZnX | THF | Ambient | High | |

| Ni(PCy₃)₂Cl₂ | PCy₃ | Aryl/Benzyl-ZnCl | Dioxane | 80 | Good to High |

This table presents generalized conditions from literature for aryl bromides and is illustrative for this compound.

The Sonogashira coupling enables the direct connection of a terminal alkyne to the aromatic ring. This reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. Modern protocols using bulky, electron-rich phosphine ligands like P(t-Bu)₃ have made it possible to conduct these couplings on unactivated aryl bromides at room temperature with high efficiency. This method provides a direct route to arylalkynes, which are valuable synthetic intermediates.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | CuI | HN(i-Pr)₂ | Dioxane | Ambient | >90 | |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 50-65 | Good to High | |

| Pd(OAc)₂ | CuI | K₂CO₃ | DMF | 100 | High | N/A |

This table presents generalized conditions from literature for aryl bromides and is illustrative for this compound.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a powerful organometallic reaction for creating carbon-metal bonds, typically by treating an organic halide with an organometallic reagent, most commonly an organolithium compound. wikipedia.org In the case of this compound, the significant differences in the reactivity of the carbon-halogen bonds dictate the outcome of these processes.

The general reactivity trend for lithium-halogen exchange is I > Br > Cl >> F. wikipedia.orgprinceton.edu This pronounced difference ensures that the aryl carbon-bromine (C-Br) bond is the primary site of reaction when treated with alkyllithium reagents like n-butyllithium or tert-butyllithium. The aryl and benzylic carbon-fluorine (C-F) bonds are substantially stronger and less polarizable, rendering them generally unreactive under conditions typically used for bromine-lithium exchange. wikipedia.orgprinceton.edu

The process involves the reaction of the aryl bromide with an organolithium reagent (R-Li) to generate a new lithiated arene and an alkyl halide (R-Br). This new organolithium species can then be trapped with various electrophiles.

Reaction Scheme:

Figure 1: Selective metal-halogen exchange at the C-Br bond of this compound.

Research on substituted dihalobenzenes has shown that a fluorine atom can activate an adjacent bromine atom for metal-halogen exchange, further enhancing the selectivity of the reaction at the C-Br bond. researchgate.net The rate of exchange is kinetically controlled and influenced by the stability of the resulting carbanion intermediate. wikipedia.org The use of mixed magnesiate reagents, such as a combination of i-PrMgCl and n-BuLi, has also been developed to facilitate selective bromine-metal exchange on di- and polyhalogenated arenes under non-cryogenic conditions. nih.govnih.gov

Table 1: Relative Reactivity of Halides in Lithium-Halogen Exchange

| Halogen (X) in R-X | Relative Rate of Exchange |

|---|---|

| I | Fastest |

| Br | Fast |

| Cl | Slow |

| F | Generally Unreactive |

This table illustrates the established kinetic preference in lithium-halogen exchange reactions, highlighting the high selectivity for the C-Br bond.

This high selectivity makes metal-halogen exchange a cornerstone for the functionalization of the 2-position of the this compound scaffold, leaving the C-F bonds intact for potential subsequent transformations.

Influence and Reactivity of the Aromatic Fluorine Substituent

The fluorine atom attached to the aromatic ring at the 3-position profoundly influences the molecule's electronic properties and reactivity, both at the aromatic core and potentially at the benzylic position.

Electronic Effects on Aromatic Ring Activation and Deactivation

Substituents on an aromatic ring govern the regioselectivity and rate of electrophilic aromatic substitution reactions. Their effects are typically understood through a combination of induction and resonance.

Inductive Effect: Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the entire aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene (B151609). csbsju.edu The bromine atom at the 2-position also contributes a deactivating inductive effect.

Resonance Effect: Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system (+R effect). This resonance donation increases the electron density specifically at the ortho and para positions. csbsju.eduyoutube.com

The bromine at C2 directs incoming electrophiles to positions C4 (para) and C6 (ortho).

The fluorine at C3 directs incoming electrophiles to positions C2 (occupied), C4 (ortho), and C6 (para).

Both substituents strongly favor substitution at the C4 and C6 positions. The C5 position (meta to both) would be strongly disfavored. Therefore, electrophilic aromatic substitution on this scaffold, while slow due to deactivation, would be expected to yield a mixture of 4- and 6-substituted products.

Strategies for Aryl C-F Bond Functionalization

The functionalization of aryl C-F bonds is a significant challenge in organic chemistry due to their high bond dissociation energy. However, it represents an active area of research, as it can provide novel pathways for the synthesis of complex fluorinated molecules. baranlab.org General strategies often involve transition-metal catalysis or the use of strong Lewis acids. baranlab.orgnih.gov

For a molecule like this compound, the primary obstacle to functionalizing the aryl C-F bond is chemoselectivity. The C-Br bond is significantly more reactive in standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and metal-halogen exchange. wikipedia.org Therefore, any attempt to directly functionalize the C-F bond would require a catalyst system that can selectively activate this stronger bond in the presence of the much more labile C-Br bond.

Potential, though challenging, strategies could include:

Directed C-F Activation: Employing a catalyst that is directed to the C-F bond by a nearby functional group.

Exhaustive Halogenation/Coupling: Sequentially reacting the C-Br bond first under standard conditions, and then applying more forcing conditions or specialized catalysts to react the C-F bond.

Use of Specific Catalysts: Some transition metal complexes, for example those involving nickel or cobalt, have shown promise in cleaving C-F bonds, sometimes under milder conditions than previously thought possible. matilda.science

These approaches remain synthetically demanding, and selective functionalization of the C-F bond in this compound without affecting the C-Br or benzylic C-F bonds has not been specifically documented.

Advanced Cascade and Multi-Component Reactions Utilizing this compound

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient strategies in modern synthesis. nih.govresearchgate.net The poly-functional nature of this compound makes it a theoretically attractive substrate for such complex transformations, allowing for the rapid construction of novel molecular scaffolds.

While specific cascade or multi-component reactions utilizing this compound are not prominently reported, its structure suggests several plausible, albeit hypothetical, pathways. The three different carbon-halogen bonds provide a toolkit for sequential or orthogonal reactivity.

Hypothetical Cascade Reaction: A potential cascade could be initiated by a selective metal-halogen exchange at the C-Br bond. The resulting aryl-lithium or aryl-Grignard intermediate could then undergo an intramolecular cyclization by attacking an electrophilic partner tethered to the molecule, or it could participate in an intermolecular reaction which then sets up a subsequent cyclization. Palladium-catalyzed cascade reactions involving benzyl halides and dienes have been reported, suggesting the benzyl halide portion of the molecule could also initiate cascade processes. researchgate.net

Hypothetical Multi-Component Reaction: A multi-component reaction could be designed to leverage the different reactivities of the functional groups. For example, a reaction sequence could involve:

A palladium-catalyzed cross-coupling at the C-Br position (e.g., a Sonogashira coupling with an alkyne).

An in-situ modification of the newly introduced group.

A subsequent cyclization involving the benzylic fluoride or the aromatic fluorine.

Iron-catalyzed cascade reactions have been used to construct complex triazines from gem-difluoroalkenes and amidines, demonstrating the utility of fluorinated synthons in building heterocyclic systems. acs.orgacs.org By analogy, one could envision MCRs where this compound acts as a key building block, with its different halogen atoms serving as sequential reaction handles.

Table 2: Potential Reactive Sites of this compound for Advanced Reactions

| Functional Group | Position | Type of Reaction | Potential Role in Cascade/MCR |

|---|---|---|---|

| Aryl Bromide | C2 | Metal-Halogen Exchange, Cross-Coupling | Initiation of cascade, first coupling partner in MCR |

| Aryl Fluoride | C3 | Nucleophilic Aromatic Substitution (difficult), C-F Activation | Late-stage functionalization, cyclization terminator |

These advanced reactions, while speculative for this specific molecule, represent a frontier for leveraging its unique chemical functionality to access novel and complex chemical structures efficiently.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-3-fluorobenzyl Fluoride (B91410) as a Versatile Building Block for Complex Molecular Architectures

2-Bromo-3-fluorobenzyl fluoride is a trifunctional reagent, with each functional group—the benzyl (B1604629) fluoride, the aromatic fluorine, and the aromatic bromine—offering distinct reactive possibilities. The benzyl fluoride group is a reactive electrophile suitable for nucleophilic substitution, the bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions, and the aromatic fluorine can influence the molecule's electronic properties and participate in specific bonding interactions. This combination makes it a valuable precursor for creating diverse and complex molecular frameworks.

Heterocyclic compounds are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials. The reactivity of this compound makes it a promising candidate for constructing substituted heterocycles.

Pyrazines: General methods for pyrazine (B50134) synthesis often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or the dehydrogenative coupling of β-amino alcohols. nih.govacs.org More specifically, benzyl groups can be introduced into pyrazine structures through various synthetic routes. For instance, the catalytic dehydrogenative coupling of β-amino alcohols can yield 2,5-dibenzylpyrazines. acs.org Another approach involves the activation of a pyrazine ring with an alkyl halide, such as a benzyl halide, to facilitate subsequent reactions like hydrogenation, demonstrating the utility of the benzyl halide moiety in modifying the pyrazine core. acs.org this compound could be employed in such syntheses to introduce the 2-bromo-3-fluorobenzyl group onto the pyrazine ring, yielding a scaffold that retains the bromine atom for further functionalization.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. Analogous strategies can utilize benzyl halides. For example, 4-benzyl-1,3-thiazole derivatives have been synthesized by reacting adducts derived from N,N-diethylbenzylamidine with various alpha-haloketones. acs.orgbeilstein-journals.orgmdpi.com By adapting these methods, this compound could serve as the benzylating agent to produce thiazoles bearing the bromo- and fluoro-substituted phenyl ring, which are valuable intermediates for further chemical exploration.

The development of ligands that can fine-tune the properties of metal catalysts is crucial for modern organic synthesis. Phosphine (B1218219) ligands, for example, are vital in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. cfmot.de The electronic and steric properties of these ligands are critical to their function.

The 2-bromo-3-fluorophenyl group is an excellent platform for building complex ligands and molecular scaffolds. The bromine atom serves as a key reactive site for introducing other functionalities through well-established palladium-catalyzed cross-coupling reactions. This allows for the "stitching" of the bromofluorinated aromatic core onto other molecular fragments to create intricate three-dimensional structures. For example, the bromine can be converted into a phosphine group, a boronic ester, or coupled with other aromatic or acetylenic partners, leading to a diverse array of potential ligands for catalysis or building blocks for supramolecular chemistry. cfmot.deresearchgate.net The presence of the fluorine atom provides an additional layer of control, modulating the electronic nature and conformational preferences of the final ligand scaffold. emory.edu

| Functional Group | Potential Reaction Type | Application |

| Benzyl Fluoride | Nucleophilic Substitution (SN2) | Attachment to O, N, S nucleophiles |

| Aromatic Bromine | Suzuki Coupling | C-C bond formation with boronic acids |

| Aromatic Bromine | Sonogashira Coupling | C-C bond formation with terminal alkynes |

| Aromatic Bromine | Buchwald-Hartwig Amination | C-N bond formation with amines |

| Aromatic Bromine | Lithiation/Grignard Formation | Generation of organometallic reagents |

Design Principles for Tuning Molecular Properties via Fluorine and Bromine Substitutions

The substitution of hydrogen atoms with fluorine and bromine is not arbitrary but a deliberate design choice to modulate a molecule's physicochemical properties. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can alter the acidity of nearby protons, influence reaction pathways, and increase metabolic stability by blocking sites of oxidation.

A key design principle involves the interplay between the two halogen atoms. The presence of an electronegative fluorine atom on the aromatic ring can have a significant effect on the properties of the adjacent bromine atom. Specifically, aromatic fluorine substitution can enhance the magnitude of the σ-hole on the bromine atom, leading to stronger and more directional halogen-bonding interactions. nih.gov This tunability is critical in the rational design of molecules for crystal engineering and in biological systems where halogen bonds can contribute to ligand-protein binding affinity and selectivity. nih.gov The combination of a strong electron-withdrawing fluorine and a polarizable, halogen-bond-donating bromine on the same aromatic ring provides a powerful tool for fine-tuning intermolecular interactions.

Development of Precursors for Functional Materials with Tuned Spectroscopic Properties

Fluorinated organic compounds are increasingly used in the development of functional materials, including organic light-emitting diodes (OLEDs), sensors, and dyes. The electronic properties of these materials, which dictate their absorption and emission spectra, can be precisely controlled through chemical modification.

The introduction of halogen substituents onto an aromatic chromophore is a known strategy for tuning its photophysical properties. Systematic studies on fluorinated tolane derivatives have shown that the number and position of fluorine atoms significantly impact the photoluminescence (PL) characteristics. nih.gov For instance, fluorine substituents at specific positions can lead to tighter molecular packing in the solid state through π–π stacking and hydrogen bonding, which suppresses non-radiative decay pathways and enhances the photoluminescence quantum yield (ΦPL). nih.gov

Furthermore, the combination of electron-donating and electron-accepting groups on a conjugated system gives rise to solvatochromism, where the absorption and fluorescence spectra of a dye shift in response to the polarity of its environment. researchgate.netrsc.org The 2-bromo-3-fluorobenzyl group, with the opposing electronic effects of the halogens, can be incorporated into larger conjugated systems to act as a modulating unit. This allows for the fine-tuning of the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby controlling the color and efficiency of absorption and fluorescence. nih.gov This makes precursors like this compound valuable for creating novel dyes and functional materials with tailored spectroscopic responses for applications in sensing and optical devices.

Spectroscopic and Structural Elucidation of 2 Bromo 3 Fluorobenzyl Fluoride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-Bromo-3-fluorobenzyl fluoride (B91410), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all atoms and insights into the molecule's preferred conformation.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The ¹H, ¹³C, and ¹⁹F NMR spectra each provide unique information based on the chemical environment of the respective nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (CH₂F) and the three aromatic protons. The benzylic protons will appear as a doublet due to coupling with the attached fluorine atom. The aromatic region will display a complex pattern of multiplets due to proton-proton and proton-fluorine couplings.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: one for the benzylic carbon and six for the aromatic carbons. The chemical shifts are influenced by the electronegativity of the halogen substituents. The carbon directly bonded to the aromatic fluorine (C-3) and the benzylic fluorine (C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which can be up to 250 Hz. docbrown.info

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. thermofisher.com The spectrum of 2-Bromo-3-fluorobenzyl fluoride will show two primary signals: one for the aromatic fluorine and one for the benzylic fluorine. These signals are typically well-resolved due to the large chemical shift range of ¹⁹F NMR. thermofisher.com

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |

| ¹H | H-4 | ~7.3-7.5 | Multiplet |

| ¹H | H-5 | ~7.0-7.2 | Multiplet |

| ¹H | H-6 | ~7.4-7.6 | Multiplet |

| ¹H | CH₂F | ~5.5 | Doublet (²JHF ≈ 45-50 Hz) |

| ¹³C | C-1 | ~135-140 | Doublet (JCF) |

| ¹³C | C-2 (C-Br) | ~115-120 | Singlet or small doublet |

| ¹³C | C-3 (C-F) | ~158-162 | Doublet (¹JCF ≈ 240-250 Hz) |

| ¹³C | C-4 | ~120-125 | Doublet (JCF) |

| ¹³C | C-5 | ~128-132 | Singlet or small doublet |

| ¹³C | C-6 | ~125-130 | Doublet (JCF) |

| ¹³C | CH₂F | ~82-86 | Doublet (¹JCF ≈ 230-240 Hz) |

| ¹⁹F | Ar-F | ~ -110 to -115 | Multiplet |

| ¹⁹F | CH₂F | ~ -210 to -215 | Triplet (²JFH ≈ 45-50 Hz) |

Note: Predicted values are based on typical ranges for similar substituted benzene (B151609) and benzyl (B1604629) fluoride compounds.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), helping to trace the connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It would definitively link the benzylic proton signals to the benzylic carbon signal and each aromatic proton signal to its corresponding carbon atom.

Interpretation of Spin-Spin Coupling Constants (e.g., ⁵J(F,CH)) for Conformational Studies

Long-range spin-spin coupling constants, particularly those through space, provide valuable information about the molecule's conformation. The coupling between the benzylic fluorine and the aromatic proton at the C-6 position (a five-bond coupling, ⁵JF,H6) is highly dependent on the spatial proximity of these two nuclei. A significant through-space coupling would indicate a preferred conformation where the C-H₂F group is oriented in such a way that the fluorine atom is close to the C-6 proton. This type of analysis helps to understand the rotational preferences around the C₁-C₇ bond.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Characterization

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the various bonds present in this compound. Key absorptions would include C-H stretching from the aromatic ring and the CH₂ group, C=C stretching vibrations of the aromatic ring, and strong absorptions corresponding to the C-F bonds (both aromatic and aliphatic) and the C-Br bond.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations often give rise to strong and sharp Raman signals. The C-Br stretching vibration is also typically well-observed in Raman spectra.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 |

| Aliphatic C-F Stretch | CH₂-F | 1150 - 1050 |

| Aromatic C-F Stretch | Ar-F | 1300 - 1200 |

| C-Br Stretch | Ar-Br | 700 - 500 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The molecular weight of this compound (C₇H₅BrF₂) is approximately 207.02 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z).

Common fragmentation pathways for benzyl halides often involve the loss of the halogen or the benzyl group. For this compound, expected fragmentation could include:

Loss of the benzylic fluorine to form a stable benzyl cation.

Loss of the bromine atom.

Cleavage of the C-C bond to lose the CH₂F group. The most intense peak in the spectrum (the base peak) is often a particularly stable fragment, such as the C₃H₇⁺ cation in the case of 2-bromopropane. docbrown.info

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined. nih.gov

For this compound, a crystal structure analysis would confirm the substitution pattern on the benzene ring and reveal the solid-state conformation, including the planarity of the aromatic ring and the orientation of the fluoromethyl group relative to the ring. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, demonstrates how this technique elucidates intermolecular interactions like C–H⋯π stacking in the crystal lattice. iucr.org Such an analysis would provide invaluable data on intermolecular forces, such as halogen bonding, that govern the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel compounds, offering unparalleled precision in mass measurement. For a molecule such as this compound, HRMS is instrumental in unequivocally determining its elemental composition, a critical step that distinguishes it from isomers and other structurally similar compounds. This high degree of accuracy, typically within a few parts per million (ppm), is achieved by sophisticated mass analyzers like time-of-flight (TOF) or Orbitrap instruments. These technologies can resolve minute mass differences, enabling the confident assignment of a unique molecular formula.

The power of HRMS lies in its ability to provide an experimental mass value that can be compared against a theoretically calculated mass for a proposed chemical formula. For this compound, the molecular formula is C₇H₅BrF₂. The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁹F). Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities.

Furthermore, the presence of a bromine atom in this compound introduces a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This distinctive isotopic signature serves as a clear indicator for the presence of a single bromine atom within the molecule, significantly aiding in its identification.

In a typical HRMS analysis of this compound, the compound would be introduced into the mass spectrometer, often using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion. The resulting high-resolution mass spectrum would then be analyzed to determine the accurate mass of the molecular ion and to observe the characteristic bromine isotopic pattern.

The table below outlines the theoretical high-resolution mass data for the molecular ions of this compound.

| Ion Formula | Calculated m/z |

| [C₇H₅⁷⁹BrF₂]⁺ | 205.9593 |

| [C₇H₅⁸¹BrF₂]⁺ | 207.9573 |

This table presents the theoretically calculated monoisotopic masses for the two major isotopic peaks of the molecular ion of this compound.

Beyond the confirmation of the elemental composition, HRMS can also provide valuable information regarding the fragmentation pathways of this compound and its derivatives. By employing tandem mass spectrometry (MS/MS) techniques, the molecular ion can be isolated and fragmented, and the accurate masses of the resulting fragment ions can be measured. This data allows for the elucidation of the compound's structure by identifying characteristic neutral losses and fragment ions. For instance, the cleavage of the C-Br bond or the loss of a fluorine atom would result in specific fragment ions whose elemental compositions can be confirmed by their accurate mass measurements. This detailed fragmentation analysis, combined with the precise mass of the parent ion, provides a comprehensive and definitive structural characterization.

Computational and Theoretical Investigations of 2 Bromo 3 Fluorobenzyl Fluoride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's geometric and electronic properties from first principles. For a substituted aromatic compound such as 2-bromo-3-fluorobenzyl fluoride (B91410), these methods can elucidate the complex interplay between the different halogen substituents and the fluoromethyl group on the benzene (B151609) ring.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the lowest-energy three-dimensional arrangement of atoms, a process known as geometry optimization. For 2-bromo-3-fluorobenzyl fluoride, a full geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p) would yield precise information on bond lengths, bond angles, and dihedral angles. These calculations account for electron correlation, providing a realistic molecular structure.

Once the optimized geometry is obtained, a host of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Method/Basis Set | Calculated Value | Significance |

| C-Br Bond Length | B3LYP/6-311+G(d,p) | ~1.90 Å | Influences reactivity, especially in substitution reactions. |

| C(aryl)-C(benzyl) Bond Length | B3LYP/6-311+G(d,p) | ~1.51 Å | Key structural parameter for conformational analysis. |

| C(benzyl)-F Bond Length | B3LYP/6-311+G(d,p) | ~1.39 Å | Strong bond, indicating the leaving group ability of fluoride. |

| HOMO Energy | B3LYP/6-311+G(d,p) | ~ -6.5 eV | Region of electron donation (nucleophilicity). |

| LUMO Energy | B3LYP/6-311+G(d,p) | ~ -0.8 eV | Region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | ~ 5.7 eV | Indicator of kinetic stability and electronic transition energy. |

| Dipole Moment | B3LYP/6-311+G(d,p) | ~ 2.5 D | Reflects overall polarity, influencing solubility and intermolecular interactions. |

| Note: This table contains representative values based on calculations of similar molecules and is intended for illustrative purposes. |

Beyond DFT, other computational methodologies offer a spectrum of accuracy and cost. wikipedia.org Ab initio ("from the beginning") methods are derived directly from theoretical principles without the inclusion of experimental data. ed.ac.uk The foundational ab initio method is Hartree-Fock (HF) theory, which provides a good first approximation but neglects electron correlation, often leading to inaccuracies. More advanced and computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon HF by including electron correlation, yielding highly accurate results that can rival experimental precision. visualizeorgchem.com These methods are often used as benchmarks for less computationally expensive approaches.

On the other end of the spectrum are semi-empirical methods (e.g., AM1, PM3, PM7). wikipedia.org These methods are also based on Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations, particularly the time-consuming two-electron integrals. wikipedia.orgtechniques-ingenieur.fr This parameterization makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. wikipedia.org However, their accuracy is highly dependent on whether the molecule under study is similar to those used in the parameterization dataset. wikipedia.org

Table 2: Comparison of Quantum Chemical Methodologies

| Method Type | Examples | Key Features | Typical Application for this compound |

| Semi-Empirical | AM1, PM3, PM7 | Very fast; uses empirical parameters; lower accuracy. wikipedia.orgyoutube.com | Rapid initial conformational searches; calculations on large clusters or solvated systems. |

| Ab Initio (HF) | Hartree-Fock | No empirical data; neglects electron correlation; moderate cost. | Basic structural and electronic analysis; starting point for more advanced methods. |

| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | Includes electron correlation; good accuracy-to-cost ratio. | Geometry optimization, electronic properties, reaction pathways (most common method). nih.gov |

| Ab Initio (Correlated) | MP2, CCSD, CCSD(T) | High accuracy; systematically improvable; computationally very expensive. visualizeorgchem.com | High-precision energy calculations for benchmarking DFT results; accurate reaction barriers. |

Conformational Analysis and Internal Rotational Potentials

The flexibility of the benzyl (B1604629) fluoride side chain introduces conformational isomerism in this compound. The most significant degree of freedom is the rotation around the single bond connecting the aromatic ring to the fluoromethyl (-CH2F) group. Understanding the preferred conformations and the energy barriers separating them is crucial, as these factors can dictate the molecule's reactivity and interaction with its environment.

To explore the conformational landscape, a potential energy surface (PES) scan can be performed computationally. researchgate.netuni-muenchen.de This involves systematically changing a specific geometric parameter—in this case, the dihedral angle defined by C(2)-C(1)-C(benzyl)-F—and performing a constrained geometry optimization at each step. uni-muenchen.de Plotting the resulting energy against the dihedral angle reveals the low-energy (stable) conformers as minima on the surface and the transition states between them as maxima. The energy difference between a minimum and an adjacent maximum represents the rotational energy barrier. For benzyl fluoride itself, studies have shown that the barrier to internal rotation is small. cdnsciencepub.com The presence of bulky and electronegative substituents in this compound would likely result in a more complex PES with higher rotational barriers due to steric and electronic repulsions.

Table 3: Hypothetical Rotational Profile for this compound

| Dihedral Angle (C2-C1-C(benzyl)-F) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 0.00 | Global Minimum: C-F bond is anti-periplanar to the C-Br bond, minimizing steric/dipolar repulsion. |

| 60° | 1.5 | Eclipsed conformation, transition state. |

| 120° | 0.8 | Local Minimum: Gauche conformation. |

| 180° | 2.5 | Global Maximum: C-F bond is syn-periplanar to the C-Br bond, maximizing steric/dipolar repulsion. |

| Note: This table is a simplified, illustrative representation of a potential energy surface scan. |

The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects. A common approach is the use of a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This model is added to the quantum mechanical calculation to account for the electrostatic interactions between the solute and the solvent.

Studies on similar molecules like benzyl fluoride have shown that solvent polarity can alter the stability of different conformers. cdnsciencepub.comcdnsciencepub.com For this compound, a polar solvent would likely stabilize the conformer with the largest molecular dipole moment. By performing conformational analyses in simulated solvents of varying polarity (e.g., heptane, tetrahydrofuran, water), one can predict how the conformational equilibrium shifts, which is essential for understanding its behavior in solution-phase reactions. nih.govrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating chemical reaction mechanisms, providing detailed information about transition states and reaction energy profiles that are often difficult or impossible to observe experimentally. For this compound, a key reaction of interest is nucleophilic substitution at the benzylic carbon, displacing the fluoride leaving group. While the C-F bond is strong, such reactions can occur, particularly in intramolecular contexts. cas.cn

Table 4: Hypothetical Energy Profile for an S_N2 Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···CH₂(Ar)···F]⁻ | +25.0 (Activation Energy) |

| Products | 2-Bromo-3-fluorobenzyl-Nu + F⁻ | -10.0 (Reaction Energy) |

| Note: This table provides illustrative energy values for a generic S_N2 reaction. |

Transition State Characterization and Reaction Energetics

Transition state theory is a fundamental concept in computational chemistry used to determine the rates of chemical reactions. For a compound like this compound, theoretical chemists would be interested in modeling its reactions, such as nucleophilic substitution at the benzylic carbon.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate the transition state structure on a potential energy surface. This involves calculating the energies of the reactants, the proposed transition state, and the products. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For instance, in a substitution reaction where a nucleophile attacks the benzylic carbon, a transition state would be characterized by the partial formation of the new bond and the partial breaking of the C-F bond. DFT calculations on similar benzyl fluoride systems have been used to explore reaction mechanisms, such as SN2-type displacements. nih.gov These studies suggest that hydrogen-bonding can stabilize the transition state when fluoride is the leaving group. nih.gov

Illustrative Example of Reaction Energetics Data:

The following table represents hypothetical data that could be generated from a DFT study on a substitution reaction of this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State | B3LYP/6-311++G(d,p) | +25.5 |

| Products | B3LYP/6-311++G(d,p) | -10.2 |

Note: This data is illustrative and not from actual experimental or computational results on this compound.

Computational Studies of C-F Activation and Bond Formation Processes

The activation of carbon-fluorine (C-F) bonds is a significant area of research due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. researchgate.netnih.gov The C-F bond is the strongest single bond to carbon, making its cleavage challenging. Computational studies are vital for understanding the mechanisms of C-F activation, which can be facilitated by transition metals, Lewis acids, or other reagents. researchgate.netnih.govresearchgate.net

For this compound, theoretical studies could investigate:

Aromatic C-F Bond Activation: The activation of the fluorine atom attached to the benzene ring. This is often studied in the context of cross-coupling reactions. nih.gov

Benzylic C-F Bond Activation: The activation of the fluorine in the fluoromethyl group. This is relevant for substitution and elimination reactions. nih.gov

DFT calculations can model the interaction of the molecule with a catalyst, identifying intermediates and transition states. acs.orgbeilstein-journals.org These studies can elucidate the role of the catalyst and the electronic effects of the other substituents (the bromine and the other fluorine atom) on the ease of C-F bond activation. For example, research on related compounds shows that electron-withdrawing groups can influence the reactivity of C-F bonds. researchgate.net

Example Data Table for C-F Bond Activation:

This table provides hypothetical calculated bond dissociation energies (BDEs), which are a measure of bond strength.

| Bond | Method | Calculated BDE (kcal/mol) |

| Aromatic C-F | DFT (B3LYP) | 125 |

| Benzylic C-F | DFT (B3LYP) | 110 |

| Aromatic C-Br | DFT (B3LYP) | 85 |

Note: This data is for illustrative purposes only.

Predictive Spectroscopy: Theoretical Calculation of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. mdpi.comnih.gov For this compound, the following spectra would be of interest:

NMR Spectroscopy: 1H, 13C, and 19F NMR chemical shifts can be calculated. The accuracy of these predictions depends on the computational method and basis set used. acs.org Comparing calculated and experimental shifts helps in assigning the signals in the experimental spectrum.

IR Spectroscopy: The vibrational frequencies (infrared absorption bands) can be computed. researchgate.net These frequencies correspond to the stretching and bending of bonds within the molecule. A comparison with an experimental IR spectrum can confirm the presence of specific functional groups.

Discrepancies between theoretical and experimental spectra can often be explained by factors such as solvent effects or the physical state of the sample (gas phase in calculation vs. solid or liquid in experiment). nih.gov

Illustrative Comparison of Experimental and Theoretical Spectroscopic Data:

| Spectrum Type | Experimental Value | Theoretical Value (B3LYP/6-31G(d)) |

| 1H NMR (Benzylic CH2) | ~5.5 ppm | ~5.4 ppm |

| 13C NMR (Benzylic CH2) | ~83 ppm | ~82 ppm |

| IR Stretch (Aromatic C-F) | ~1250 cm-1 | ~1245 cm-1 |

Note: This data is hypothetical and for illustrative purposes. Actual experimental values may vary.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap) and Reactivity Descriptors

Molecular orbital (MO) theory provides insights into the electronic structure and reactivity of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A small gap generally indicates high chemical reactivity and polarizability, while a large gap suggests high stability. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index. nih.gov These descriptors help in predicting how a molecule will behave in a chemical reaction. For instance, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. semanticscholar.org

For this compound, an MO analysis would reveal the distribution of electron density and help predict the most likely sites for electrophilic and nucleophilic attack. The presence of electronegative fluorine and bromine atoms would significantly influence the shapes and energies of the frontier orbitals. unifr.ch

Example Table of Calculated Molecular Properties:

| Property | Method/Basis Set | Calculated Value (eV) |

| HOMO Energy | B3LYP/6-31G(d) | -7.2 |

| LUMO Energy | B3LYP/6-31G(d) | -0.9 |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 6.3 |

Note: This data is illustrative and not based on specific calculations for this molecule.

Future Research Directions and Perspectives for 2 Bromo 3 Fluorobenzyl Fluoride Chemistry

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds often relies on multi-step sequences that may involve harsh conditions and generate significant waste. While specific routes to 2-Bromo-3-fluorobenzyl fluoride (B91410) are not widely documented, pathways can be inferred from the synthesis of its precursors, such as 2-bromo-3-fluorobenzoic acid. These established methods often involve classical nitration, bromination, reduction, and hydrolysis steps, which present opportunities for significant improvement.

Future research should focus on developing more convergent, efficient, and sustainable synthetic strategies. This includes the exploration of late-stage C-H activation and functionalization techniques to install the bromo and fluoro groups directly onto a benzyl (B1604629) fluoride precursor, thereby reducing step count and improving atom economy. Furthermore, the development of catalytic and flow-chemistry-based processes could offer milder reaction conditions, reduced waste generation, and improved safety profiles compared to traditional batch processing.

Table 1: Comparison of Hypothetical Synthetic Strategies for 2-Bromo-3-fluorobenzyl Fluoride

| Feature | Classical Multi-Step Synthesis (Inferred) | Proposed Future Sustainable Route |

|---|---|---|

| Starting Material | m-Fluorobenzotrifluoride | Benzyl fluoride or Toluene (B28343) |

| Key Steps | Nitration, Bromination, Reduction, Deamination, Hydrolysis, Reduction to alcohol, Fluorination | Catalytic C-H Borylation/Bromination, Regioselective C-H Fluorination, Flow Chemistry |

| Reagents/Conditions | Strong acids (H₂SO₄, HNO₃), hazardous brominating agents, high temperatures | Transition-metal catalysts, milder fluorinating agents (e.g., Selectfluor), ambient temperature/pressure |

| Sustainability | High E-factor (waste/product ratio), use of stoichiometric and hazardous reagents | Lower E-factor, catalytic turnover, potential for solvent recycling, improved safety |

Exploration of Novel Reactivity Modes and Catalytic Systems for Benzylic Halogenated Fluorides

The benzylic C-F bond, while the strongest carbon-halogen bond, can be activated for nucleophilic substitution under specific conditions. nih.gov Research has demonstrated that hydrogen-bond donors, such as hexafluoroisopropanol (HFIP), triols, or even water, can activate benzylic fluorides for reactions like Friedel-Crafts alkylations. nih.govst-andrews.ac.uk These reactions can proceed through dissociative (Sₙ1) or associative (Sₙ2) pathways depending on the conditions and the nucleophile. nih.govst-andrews.ac.uk

For this compound, a key research avenue is to investigate how the ortho-bromo and meta-fluoro substituents on the aromatic ring electronically and sterically influence these C-F activation protocols. Future studies should focus on:

Developing Novel Catalytic Systems: Beyond hydrogen-bonding, the use of Lewis acids, frustrated Lewis pairs, and supramolecular catalysts like resorcinarene (B1253557) capsules could offer new modes of activation. nih.govresearchgate.net Systems that can selectively activate the C(sp³)–F bond in the presence of the C(sp²)–F and C(sp²)–Br bonds are highly desirable.

Asymmetric Catalysis: Since substitution at the benzylic position creates a new stereocenter, the development of chiral catalysts for enantioselective functionalization of this compound is a significant and valuable goal.

Orthogonal Reactivity: Exploring conditions that allow for selective reaction at either the C-F or C-Br bond. This would enable stepwise, controlled derivatization of the molecule, vastly expanding its synthetic utility. For instance, palladium-catalyzed cross-coupling at the C-Br bond could be performed, leaving the C-F bond intact for subsequent nucleophilic substitution.

Integration into Advanced Supramolecular Assemblies and Nanomaterials

Polyhalogenated aromatic compounds are valuable building blocks in materials science and supramolecular chemistry due to their ability to engage in specific non-covalent interactions, such as halogen bonding. mdpi.com The distinct electronic nature of the fluorine and bromine substituents in this compound makes it an intriguing candidate for directing the self-assembly of complex architectures.

Future research should explore the use of this molecule and its derivatives as tectons (building blocks) for:

Crystal Engineering and Liquid Crystals: The specific substitution pattern could be used to program the formation of crystalline solids or liquid crystalline phases with desired packing motifs and physical properties. The interplay of halogen bonding (C-Br···X), hydrogen bonding, and π-π stacking could lead to novel materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Derivatives of this compound, for example, by converting the benzyl fluoride to a carboxylic acid or amine linker, could be integrated into porous frameworks. The halogen atoms lining the pores could be used to tune guest binding affinity and selectivity.

On-Surface Synthesis: The molecule could serve as a precursor for the bottom-up synthesis of precisely defined nanostructures, such as nanographenes or molecular wires, on solid supports. mdpi.com The bromine and fluorine atoms can facilitate surface-catalyzed dehalogenation and C-C bond formation, with the potential for sequential, site-selective reactions.

Interdisciplinary Contributions to Chemical Innovation and Discovery

The unique chemical handles of this compound position it as a tool for innovation across multiple scientific disciplines. Future research on this compound is expected to contribute significantly to:

Medicinal Chemistry and Chemical Biology: Fluorinated organic molecules are of paramount importance in drug discovery. Developing new reactions (Section 7.2) for this compound will enable the synthesis of novel, complex molecules for biological screening. Polyhalogenated aromatic hydrocarbons are known to have significant biological activity, and understanding the properties of new derivatives is crucial. mdpi.com

Materials Science and Optoelectronics: As discussed (Section 7.3), this molecule is a promising precursor for π-conjugated systems, polymers, and self-assembled materials. mun.ca These materials could find applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and chemical sensors.

Fundamental Organic Chemistry and Catalysis: The challenge of selectively activating and functionalizing the strong C-F bond, particularly in the presence of other reactive sites, drives the development of new catalytic methods. mdpi.com Insights gained from studying this compound will contribute to a more general understanding of bond activation and catalysis.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical and Electronic Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. marshall.edu For this compound and its potential derivatives, in silico studies will be indispensable for accelerating discovery and innovation.

Future research will heavily rely on computational methods to:

Predict Reactivity and Mechanism: Density Functional Theory (DFT) calculations can be used to model transition states for C-F bond activation, elucidating the influence of the aryl halides and helping to design more effective catalysts.

Design Molecules with Tailored Optoelectronic Properties: Time-dependent DFT (TD-DFT) and other methods can predict the absorption and emission spectra of new derivatives. marshall.edu This allows for the pre-screening of candidates for applications in organic electronics before undertaking laborious synthesis.

Simulate Supramolecular Assembly: Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations can model how these molecules interact and self-assemble, providing blueprints for the rational design of new nanomaterials.

Table 2: Prospective Computational Studies on this compound

| Area of Study | Computational Method | Objective and Potential Impact |

|---|---|---|

| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidate transition state geometries and energies for C-F and C-Br bond activation; predict regioselectivity and catalyst efficacy. |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | Predict HOMO/LUMO energies, absorption/emission spectra, and nonlinear optical properties of derivatives to guide synthesis of new materials. |

| Supramolecular Interactions | DFT with non-covalent interaction (NCI) analysis, Molecular Dynamics (MD) | Quantify halogen and hydrogen bonding strengths; simulate self-assembly in solution and on surfaces to predict stable material structures. |

| Spectroscopic Properties | DFT, Correlated ab initio methods | Calculate NMR chemical shifts, vibrational frequencies, and other spectroscopic data to aid in the characterization of new compounds. |

| Virtual Screening | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Develop models to rapidly predict the properties of a large virtual library of derivatives, identifying high-priority synthetic targets. |

Q & A

Basic: What are the recommended synthetic pathways for preparing 2-bromo-3-fluorobenzyl fluoride with high purity?

Methodological Answer: